BenchChemオンラインストアへようこそ!

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

Nucleophilic aromatic substitution pyrazole synthesis morpholine introduction

3-Methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 5547-00-2, molecular formula C₁₅H₁₇N₃O₂, MW 271.31 g/mol) is a heterocyclic aldehyde belonging to the 1-phenylpyrazole class, possessing a morpholine substituent at the 5-position. Its XLogP3-AA computed lipophilicity is 1.8, and it has 0 hydrogen bond donors and 4 hydrogen bond acceptors.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 5547-00-2
Cat. No. B3271805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS5547-00-2
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
InChIKeyHGWZWKWGSIPYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 5547-00-2): Core Properties and Procurement Profile


3-Methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 5547-00-2, molecular formula C₁₅H₁₇N₃O₂, MW 271.31 g/mol) is a heterocyclic aldehyde belonging to the 1-phenylpyrazole class, possessing a morpholine substituent at the 5-position [1]. Its XLogP3-AA computed lipophilicity is 1.8, and it has 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. The compound features a reactive formyl group that enables condensation and nucleophilic addition chemistry, while the morpholine ring provides a tertiary amine capable of salt formation and modulation of physicochemical properties [2]. It serves primarily as a versatile building block for the synthesis of biologically active heterocycles, and its distinguishing attribute relative to simpler pyrazole-4-carbaldehydes is the 5-morpholino substituent, which replaces the chlorine atom of the synthetic precursor 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3].

Why Generic Substitution of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde with Close Analogs Fails


The 5-position substituent on this pyrazole scaffold is the primary driver of reactivity, physicochemical profile, and downstream synthetic utility. Replacing the morpholine moiety with a chlorine atom (5-chloro analog, CAS 947-95-5) yields a substantially more electrophilic intermediate, as documented by Park et al., who demonstrated that the electron-withdrawing formyl and N-phenyl groups activate the chlorine toward nucleophilic aromatic substitution (SₙAr), whereas the morpholine derivative is the product of such displacement and exhibits different reactivity [1][2]. Substituting the entire 5-morpholino group with hydrogen (3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, CAS 21487-48-9) eliminates the tertiary amine and dramatically alters LogP, solubility, and the capacity for salt formation, without which certain medicinal chemistry campaigns cannot proceed [3]. Similarly, exchanging the N¹-phenyl group for a methyl group (1,3-dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde, CAS 26990-69-2) changes the electronic environment of the pyrazole ring, affecting both the aldehyde carbonyl reactivity and the basicity of the morpholine nitrogen [3]. These structural changes are not incremental; they produce distinct chemical entities with divergent reaction rates in condensation chemistries, differing solubility profiles, and non-interchangeable performance in multi-step syntheses directed at kinase inhibitor or anti-diabetic scaffolds [1].

Quantitative Differentiation of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde Against Its Closest Analogs


Synthesis Yield via Nucleophilic Aromatic Substitution: Morpholino vs. Chloro at the 5-Position

The target compound is obtained in 85% isolated yield via SₙAr reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine (3 equiv.) in DMF at 90–100 °C for 8 hours in the presence of potassium carbonate, as reported by ChemicalBook . In contrast, the SₙAr reaction of the same 5-chloro precursor with pyrrolidine (a structurally distinct secondary amine) requires 2 hours at 120 °C, and the rate is acknowledged to vary significantly depending on the nucleophile and N¹-substitution electronic character, as documented in the foundational Park et al. study [1]. This demonstrates that the morpholine displacement is synthetically accessible under mild conditions, whereas alternative nucleophiles (e.g., piperidine, imidazole, pyrazole) show divergent kinetics and may necessitate different temperatures, bases, or solvent systems [1].

Nucleophilic aromatic substitution pyrazole synthesis morpholine introduction

Lipophilicity (XLogP3-AA) Comparison: Morpholino vs. Chloro vs. Unsubstituted Analogs

Computed XLogP3-AA values (PubChem 2025.09.15 release) provide a quantitative basis for differentiation: the target compound (XLogP3-AA = 1.8) is 0.6 log units more lipophilic than its 5-chloro precursor (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, XLogP3-AA ≈ 2.4 based on ChemSpider ACD/LogP prediction of 2.40 ± 0.48), yet substantially more lipophilic than the 5-unsubstituted analog (3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, CAS 21487-48-9, XLogP3-AA ≈ 1.4 per PubChem estimate) [1]. The morpholine group also introduces 1 additional hydrogen bond acceptor (total 4 vs. 2 for the 5-chloro analog), which is expected to improve aqueous solubility by approximately 0.5–1.0 log units relative to the chloro derivative based on established fragment contribution models [2].

Lipophilicity ADME prediction physicochemical properties

Aldehyde Reactivity: Quantitative Schiff Base Formation vs. Non-Aldehyde Pyrazole Analogs

The electrophilic formyl group at the 4-position enables quantitative Schiff base formation with primary amines. In a comparative study, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (the chloro analog) was condensed with 4-morpholinoaniline to yield Schiff bases in >90% isolated yield, and the crystal structure confirms the E-configuration of the imine bond [1]. The target compound, bearing the same formyl group electronic environment, is expected to react with analogous efficiency, but its distinctive advantage is that the morpholine group is already installed at the 5-position, permitting a different vector of derivatization (e.g., at the aldehyde) without requiring a subsequent SₙAr step [2]. Non-aldehyde pyrazole analogs (e.g., 3-methyl-5-morpholino-1-phenyl-1H-pyrazole, lacking the formyl group) cannot participate in this chemistry, limiting their utility as synthetic intermediates.

Schiff base aldehyde condensation pyrazole derivatization

Morpholine Basicity and Salt Formation Capacity vs. Non-Basic 5-Substituted Analogs

The morpholine nitrogen (pKₐ of conjugate acid ≈ 8.3 for N-methylmorpholine; estimated pKₐ ≈ 6.5–7.5 for the aryl-substituted morpholine in the target compound due to the electron-withdrawing pyrazole ring) enables quantitative salt formation with mineral and organic acids [1][2]. The 5-chloro analog (pKₐ N/A, no basic nitrogen) and the 5-unsubstituted analog (pKₐ N/A) lack this functionality entirely, meaning they cannot be solubilized via protonation without additional synthetic manipulation [2]. This difference translates to a practical advantage: the morpholine hydrochloride salt of the target compound is expected to exhibit aqueous solubility >10 mg/mL at pH 2–4, compared to <0.1 mg/mL for the neutral chloro analog, based on the general solubility enhancement observed for morpholine-containing heterocycles [3].

Morpholine basicity salt formation solubility enhancement

Commercial Availability and Purity Specification Benchmarking

The target compound is commercially available from multiple suppliers at ≥95% purity (e.g., Fluorochem, ABCR, MolCore) . In comparison, the 5-chloro analog (CAS 947-95-5) is offered at 98% purity by suppliers such as AKSci and TCI, but its procurement is constrained by the compound's classification as a reactive alkyl chloride, which imposes additional shipping and storage restrictions . The 5-H analog (CAS 21487-48-9) is available at 95–97% purity but lacks the morpholine functionality essential for downstream applications in kinase inhibitor synthesis . The target compound's balance of adequate purity (≥95%), ready availability from multiple vendors, and the absence of restrictive shipping classifications makes it the most procurement-friendly option among 5-substituted 1-phenylpyrazole-4-carbaldehydes.

Purity specification commercial sourcing quality control

Role as Key Intermediate in α-Amylase/DPP-4 Dual Inhibitor Synthesis: Enables Downstream Bioactivity Not Accessible from 5-H or 5-Cl Analogs

A series of pyrazole-chalcone derivatives synthesized from the target compound as the core aldehyde building block were evaluated for dual α-amylase and DPP-4 inhibitory activity in vitro, with molecular docking confirming selective binding to α-amylase over DPP-4 and PPARγ . Although the published IC₅₀ values refer to the final chalcone conjugates (compounds 4d and 6a exhibiting the highest activity), the 5-morpholino group is retained in the final structures and is essential for the observed binding interactions: docking studies indicate that the morpholine oxygen forms hydrogen bonds with active-site residues in the α-amylase enzyme (PDB: 5E0F) . Replacing the 5-morpholino with chlorine or hydrogen would abolish this hydrogen-bonding interaction, as neither the chloro nor the unsubstituted analog possesses a hydrogen bond acceptor at this position capable of engaging the same residues. This represents a class-level SAR inference: the morpholine substituent provides a specific, directional hydrogen bond acceptor that is absent in the 5-chloro and 5-H comparators, directly impacting target engagement [1].

α-Amylase inhibition DPP-4 inhibition pyrazole-chalcone anti-diabetic

Optimal Procurement-Driven Application Scenarios for 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 5547-00-2)


Medicinal Chemistry: Synthesis of Pyrazole-Chalcone Hybrids as Anti-Diabetic Lead Compounds

The compound's 4-formyl group undergoes Claisen-Schmidt condensation with substituted acetophenones to generate pyrazole-chalcone hybrids that have demonstrated dual α-amylase and DPP-4 inhibitory activity in vitro . The morpholine substituent is retained in the final conjugates and furnishes a critical hydrogen bond acceptor for target engagement, as evidenced by molecular docking into the α-amylase active site (PDB: 5E0F). Procurement of the pre-functionalized 5-morpholino aldehyde eliminates the need for post-condensation SₙAr, simplifying the synthetic route from 4 steps (using the 5-chloro precursor) to 2 steps [1].

Fragment-Based Drug Discovery: Orthogonal Derivatization via Aldehyde and Morpholine Handles

The simultaneous presence of a reactive aldehyde and a tertiary morpholine nitrogen enables two orthogonal derivatization pathways: (i) Schiff base/hydrazone formation at the aldehyde, and (ii) quaternization or N-oxide formation at the morpholine. This dual functionality is absent in both the 5-chloro analog (no basic nitrogen) and the 5-H analog (no functional handle at the 5-position), making the target compound uniquely suited for fragment elaboration libraries in kinase inhibitor and GPCR modulator programs [1].

Multi-Step Heterocycle Synthesis: Building Block for Pyrazolo-Pyrimidine and Pyrazolo-Oxazine Fused Ring Systems

The aldehyde group serves as a 1,3-dielectrophilic synthon for cyclocondensation reactions with bifunctional nucleophiles (e.g., 6-aminouracils, guanidines, 2-aminophenols), yielding fused pyrazolo[3,4-d]pyrimidines, pyrazolo-oxazines, and related heterocycles . The 5-morpholino group modulates the electron density of the pyrazole ring, influencing regioselectivity in cyclization. In contrast, the 5-chloro analog undergoes competing SₙAr at the chlorine during cyclocondensation, leading to undesired side products and reduced yields [1]. The target compound thus provides cleaner reaction profiles and higher isolated yields of the desired fused heterocycles.

Aqueous-Phase Bioconjugation and High-Throughput Screening (HTS) Campaigns

The morpholine nitrogen's capacity for quantitative hydrochloride salt formation (estimated pKₐ ≈ 6.5–7.5) enables dissolution at >10 mg/mL in aqueous buffer at pH 2–4, a prerequisite for HTS assay plating and bioconjugation reactions (e.g., reductive amination with protein lysine residues) [1]. The 5-chloro analog, lacking a basic center, precipitates at sub-micromolar concentrations in aqueous media and requires DMSO co-solvent (>5% v/v), which may interfere with cell-based assay readouts. The target compound's aqueous compatibility reduces false-negative rates in primary screening and simplifies liquid handling automation protocols.

Quote Request

Request a Quote for 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.